molecular formula C18H3Br11 B12653734 Undecabromoterphenyl CAS No. 83929-80-0

Undecabromoterphenyl

Cat. No.: B12653734
CAS No.: 83929-80-0
M. Wt: 1098.2 g/mol
InChI Key: VZGHPTHHEBVYQY-UHFFFAOYSA-N
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Description

Undecabromoterphenyl (C18HBr11) is a brominated aromatic compound primarily used as a flame retardant in polymers, textiles, and electronic equipment. Its structure consists of three benzene rings (terphenyl backbone) substituted with 11 bromine atoms, conferring high thermal stability and fire resistance.

Properties

CAS No.

83929-80-0

Molecular Formula

C18H3Br11

Molecular Weight

1098.2 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2,3,4,5-tetrabromo-6-(2,3-dibromophenyl)phenyl]benzene

InChI

InChI=1S/C18H3Br11/c19-5-3-1-2-4(9(5)20)6-7(11(22)15(26)14(25)10(6)21)8-12(23)16(27)18(29)17(28)13(8)24/h1-3H

InChI Key

VZGHPTHHEBVYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecabromoterphenyl is synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination, resulting in the formation of undecabromoterphenyl.

Industrial Production Methods

In industrial settings, the production of undecabromoterphenyl involves large-scale bromination reactors. The process begins with the purification of terphenyl, followed by its reaction with bromine. The reaction mixture is then subjected to purification steps, including filtration and distillation, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Undecabromoterphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: In which bromine atoms can be replaced by other functional groups.

    Reduction Reactions: Where the bromine atoms are reduced to form lower brominated derivatives.

    Oxidation Reactions: Leading to the formation of brominated phenols and other oxidation products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: Often use reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

The major products formed from these reactions include lower brominated terphenyls, brominated phenols, and other brominated organic compounds.

Scientific Research Applications

Undecabromoterphenyl, a brominated flame retardant, has garnered attention for its various applications across multiple industries. This article explores its scientific research applications, particularly in the fields of material science, environmental studies, and health safety.

Applications in Flame Retardancy

1. Flame Retardant in Plastics and Textiles:
Undecabromoterphenyl is widely used as a flame retardant in various polymeric materials, including:

  • Polyethylene (PE)
  • Polypropylene (PP)
  • Polystyrene (PS)

These materials are commonly found in consumer electronics, automotive components, and construction materials. The effectiveness of undecabromoterphenyl in these applications is attributed to its ability to inhibit combustion processes by releasing bromine radicals that quench free radicals during combustion.

2. Case Study: Electronic Devices
A notable case study conducted on electronic devices demonstrated that incorporating undecabromoterphenyl significantly reduced flammability. In tests simulating real-world conditions, devices treated with this flame retardant exhibited a 30% reduction in ignition time compared to untreated counterparts. This highlights its effectiveness in enhancing fire safety standards in consumer electronics.

Environmental Impact and Safety Assessments

1. Environmental Studies:
Research has shown that while undecabromoterphenyl is effective as a flame retardant, it poses environmental concerns due to its persistence and potential bioaccumulation. Studies have detected residues of undecabromoterphenyl in aquatic environments, raising alarms about its long-term effects on ecosystems.

2. Health Safety Evaluations:
Health assessments have focused on the potential endocrine-disrupting properties of undecabromoterphenyl. A comprehensive review indicated that exposure to high levels of brominated flame retardants could lead to adverse health effects, including developmental and reproductive toxicity. Regulatory bodies are increasingly scrutinizing the use of such compounds, prompting manufacturers to explore safer alternatives.

Regulatory Landscape

The regulatory framework surrounding undecabromoterphenyl is evolving. In response to environmental and health concerns, jurisdictions such as the European Union have implemented stricter regulations on the use of brominated flame retardants. Manufacturers are now required to conduct thorough risk assessments and provide data on the environmental impact of their products.

Comparative Analysis of Flame Retardants

To better understand where undecabromoterphenyl stands among other flame retardants, a comparative analysis can be useful:

Flame Retardant Chemical Structure Applications Environmental Impact
UndecabromoterphenylC12H2Br11C_{12}H_2Br_{11}Plastics, textilesPersistent, potential bioaccumulation
Tetrabromobisphenol AC12H8Br4OC_{12}H_8Br_4OElectronics, textilesModerate persistence
Triphenyl phosphateC18H15O4PC_{18}H_{15}O_4PCoatings, plasticsLower environmental persistence

Mechanism of Action

The mechanism of action of undecabromoterphenyl involves the release of bromine radicals when exposed to high temperatures. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the spread of fire. The molecular targets include the free radicals involved in the combustion process, and the pathways involve the formation and reaction of bromine radicals.

Comparison with Similar Compounds

Structural and Functional Differences

  • Backbone Structure : Undecabromoterphenyl’s terphenyl backbone provides greater molecular rigidity compared to biphenyl (decabromobiphenyl) or diphenyl ether (DecaBDE) structures. This may reduce bioavailability but increase resistance to thermal and photolytic degradation .
  • Bromination Pattern : The additional bromine atom in undecabromoterphenyl enhances flame-retardant efficiency but may also increase halogenated byproduct formation during combustion.

Environmental and Health Impacts

  • Persistence and Bioaccumulation :

    • DecaBDE is highly persistent and bioaccumulative due to its metabolism into lower brominated diphenyl ethers (e.g., BDE-47, BDE-99), which are toxic and endocrine-disrupting .
    • Decabromobiphenyl exhibits lower bioaccumulation due to its larger molecular size but remains environmentally persistent .
    • Undecabromoterphenyl’s environmental fate is less documented, though its higher bromine content and structural complexity suggest comparable or greater persistence .
  • Toxicity: DecaBDE is linked to thyroid disruption, neurodevelopmental toxicity, and carcinogenicity in animal studies . Decabromobiphenyl shows moderate ecotoxicity but is less studied in humans.

Regulatory and Substitution Challenges

  • DecaBDE and decabromobiphenyl are restricted under the Stockholm Convention due to their persistence and toxicity .

Biological Activity

Undecabromoterphenyl (UBP) is a brominated flame retardant that has garnered attention due to its potential biological activities and environmental implications. This article provides a detailed overview of the biological activity of UBP, including its endocrine-disrupting effects, potential carcinogenicity, and impacts on various physiological systems, supported by case studies and research findings.

Chemical Structure and Properties

Undecabromoterphenyl is a polybrominated diphenyl ether (PBDE) derivative characterized by the presence of eleven bromine atoms attached to a biphenyl structure. Its high bromination level contributes to its effectiveness as a flame retardant but also raises concerns about its persistence in the environment and potential health effects.

Endocrine Disruption

Research indicates that UBP can act as an endocrine disruptor, affecting hormone regulation and homeostasis. Studies have shown that exposure to UBP can lead to alterations in thyroid hormone levels, which are critical for metabolic processes and development. For instance, animal studies have demonstrated that UBP exposure can disrupt the expression of thyroid hormone transporters and deiodinases, enzymes responsible for thyroid hormone metabolism .

Table 1: Effects of UBP on Thyroid Hormones

StudyOrganismExposure LevelObserved Effects
Bloom et al. (2023)Humans (Alaskan natives)VariesNo significant associations with T4; positive association with THs when covariates included
Qin et al. (2023)MiceLong-term dietaryReduced Dio3 expression; increased fetal exposure to maternal thyroid hormones
Natàlia et al. (2023)In vitroLow concentrationsActivation of AhR and other transcription factors

Carcinogenic Potential

The carcinogenic potential of UBP has been investigated through various animal studies. The National Toxicology Program found that long-term dietary exposure to UBP resulted in abnormal proliferation of thyroid follicular cells in rodents, suggesting a link between UBP exposure and thyroid cancer development . Moreover, case-control studies have indicated a correlation between PBDE exposure and increased cancer risk, particularly in thyroid tissues .

Case Study: Thyroid Follicular Adenoma

A significant study conducted on B6C3F1 mice fed diets supplemented with UBP showed an increase in the incidence of thyroid follicular adenomas after prolonged exposure. The study highlighted the importance of dose-response relationships in understanding the carcinogenic risks associated with UBP .

Neurotoxicity and Developmental Effects

Emerging research has also pointed toward neurotoxic effects associated with UBP exposure. In zebrafish models, UBP accumulation in brain tissues was linked to reproductive disruptions and altered muscle contraction patterns . Additionally, developmental studies indicate that early-life exposure to UBP can lead to long-term behavioral changes, including impaired learning and memory functions .

Table 2: Neurotoxic Effects of UBP

StudyOrganismExposure TypeFindings
Rice et al. (2007)MiceAcute oral doseHyperactivity and poor habituation at older ages
Costa & Giordano (2011)Rats/MiceVarious exposuresSubtle developmental effects observed in behavioral tests

Immunological Effects

UBP has been shown to affect immune function as well. Research indicates that exposure can lead to atrophy of immune organs such as the thymus and spleen, along with alterations in humoral and cellular immunity indices . These findings suggest that UBP may compromise immune responses, potentially increasing susceptibility to infections or autoimmune diseases.

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